2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol
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Overview
Description
2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol is an organic compound that features a benzyl group, a dimethoxybenzyl group, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol typically involves the reaction of 2,5-dimethoxybenzyl chloride with benzylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol include:
- 2-[Benzyl(2-bromo-4,5-dimethoxybenzyl)amino]ethanol
- 2,5-Dimethoxybenzyl alcohol
- 2,4-Dimethoxybenzyl alcohol
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
939899-75-9 |
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Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-[benzyl-[(2,5-dimethoxyphenyl)methyl]amino]ethanol |
InChI |
InChI=1S/C18H23NO3/c1-21-17-8-9-18(22-2)16(12-17)14-19(10-11-20)13-15-6-4-3-5-7-15/h3-9,12,20H,10-11,13-14H2,1-2H3 |
InChI Key |
KTCBWIXWYDFZOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN(CCO)CC2=CC=CC=C2 |
Origin of Product |
United States |
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